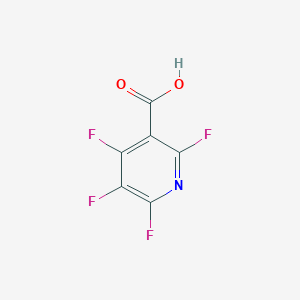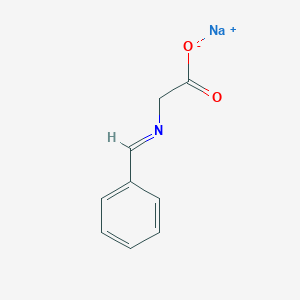
Sodium(E)-2-(benzylideneamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium(E)-2-(benzylideneamino)acetate is an organic compound that features a benzylideneamino group attached to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium(E)-2-(benzylideneamino)acetate typically involves the condensation reaction between benzaldehyde and glycine, followed by neutralization with sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylideneamino group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde and glycine derivatives.
Reduction: Benzylamine and sodium acetate.
Substitution: Benzylidene derivatives with various substituents.
科学研究应用
Sodium(E)-2-(benzylideneamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Sodium(E)-2-(benzylideneamino)acetate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function and leading to various biochemical effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
相似化合物的比较
Sodium acetate: A simple acetate salt used in various industrial applications.
Benzylideneamino derivatives: Compounds with similar structures but different substituents on the benzylidene group.
Uniqueness: Sodium(E)-2-(benzylideneamino)acetate stands out due to its unique combination of the benzylideneamino group and the acetate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C9H8NNaO2 |
|---|---|
分子量 |
185.15 g/mol |
IUPAC 名称 |
sodium;2-(benzylideneamino)acetate |
InChI |
InChI=1S/C9H9NO2.Na/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-6H,7H2,(H,11,12);/q;+1/p-1 |
InChI 键 |
HWHXWPYAXSGHQL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C=NCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



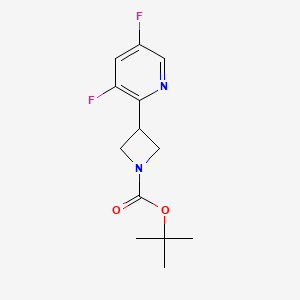
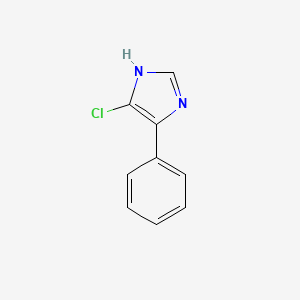
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
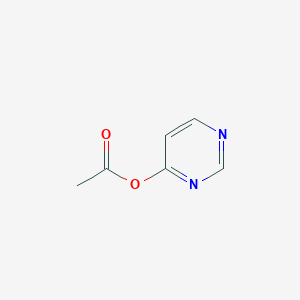
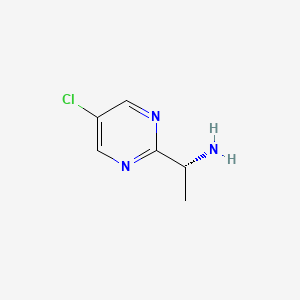
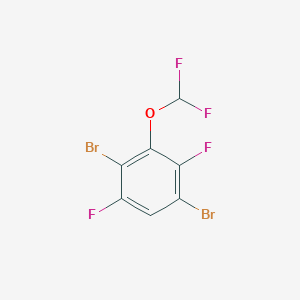
![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
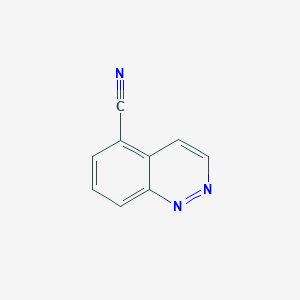
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
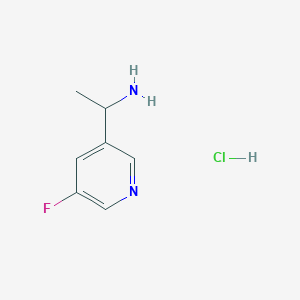
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
